Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Description
Contextual Significance within Nitrogen Heterocycle Chemistry
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. acgpubs.orgnih.gov The pyrrole (B145914) ring, an electron-rich five-membered aromatic heterocycle, is a particularly ubiquitous feature, forming the core of vital biomolecules like porphyrins and alkaloids. mdpi.comorgsyn.org Consequently, the synthesis and functionalization of pyrrole derivatives and their partially saturated analogues, such as dihydropyrroles, are of persistent interest to the scientific community. mdpi.com
The 2,3-dihydropyrrole (also known as a 2-pyrroline) scaffold is a privileged structure found in numerous biologically active compounds. tdcommons.org Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate serves as a key synthetic intermediate, providing a stable yet reactive framework that can be elaborated into a variety of complex nitrogen-containing molecules. The presence of the ethyl carboxylate group offers a handle for further chemical transformations, enhancing its utility as a versatile building block in synthetic chemistry.
Historical Overview of Dihydropyrrole Synthesis
The development of synthetic routes to pyrroles and their derivatives has a rich history. Classical methods, such as the Knorr and Hantzsch pyrrole syntheses, have long been employed for the construction of the pyrrole ring from acyclic precursors. mdpi.com These reactions typically involve the condensation of α-amino ketones or related compounds with β-dicarbonyl compounds. Another traditional approach involves the 1,3-dipolar addition of azomethine ylides with alkynes. mdpi.com
Over time, more sophisticated and efficient methods have been developed. For instance, the synthesis of pyrrole-2-carboxylates has been achieved through various means, including the acylation of pyrrole followed by reaction with an alcohol, or via organometallic intermediates like pyrrolylmagnesium bromide. jocpr.com The synthesis of dihydropyrroles has also evolved significantly. Modern strategies often employ transition-metal catalysis, such as rhodium-catalyzed reactions, or multicomponent reactions that allow for the rapid assembly of the dihydropyrrole core from simple starting materials. These newer methods often provide greater control over substitution patterns and stereochemistry, which is crucial for the synthesis of complex target molecules.
Current Research Trajectories and Synthetic Utility
This compound and its structural isomers are valuable intermediates in modern organic synthesis, particularly in the preparation of pharmaceutical agents. The strategic placement of functional groups allows for its incorporation into larger, more complex molecular frameworks.
Substituted ethyl pyrrole carboxylates, close relatives of the title compound, have been identified as key intermediates in the synthesis of important drugs. For example, specific ethyl pyrrole carboxylate derivatives are crucial for the preparation of the potassium-competitive acid blocker Vonoprazan and the angiotensin II receptor antagonist Olmesartan. nih.govnih.gov Halogenated ethyl pyrrole carboxylates also serve as building blocks for drug candidates targeting the hepatitis B virus. researchgate.net This underscores the value of the pyrrole carboxylate scaffold in medicinal chemistry.
Furthermore, these types of pyrrole derivatives are used as foundational components for creating DNA minor-groove binders, which are molecules with potential applications in biotechnology and medicine. chemicalbook.com The synthesis of complex heterocyclic systems, such as pyrrolo[3,4-b]quinolin-3(2H)-ones with potential antitumor activity, also utilizes pyrrole-based building blocks. mdpi.com The reactivity of the dihydropyrrole ring and the ethyl carboxylate group allows for a wide range of chemical transformations, including cyclization and condensation reactions, to build fused ring systems. For instance, a related compound, ethyl 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, is synthesized from precursors that build a fused tricyclic system. acs.org
The research focus remains on developing novel synthetic routes to functionalized dihydropyrroles and exploring their application in the synthesis of new bioactive molecules. The ability to use compounds like this compound as a starting point for divergent synthesis, where multiple different products can be created from a common intermediate, is a powerful strategy in modern drug discovery and materials science.
Data Tables
Table 1: Selected Synthetic Approaches to Pyrrole and Dihydropyrrole Scaffolds
| Method | Precursors | Product Type | Reference |
| Knorr Pyrrole Synthesis | α-amino-ketones and compounds with an activated methylene (B1212753) group | Substituted Pyrroles | mdpi.com |
| Hantzsch Pyrrole Synthesis | α-halo ketones and β-keto esters with ammonia (B1221849) or primary amines | Substituted Pyrroles | mdpi.com |
| Acylation of Pyrrole | Pyrrole, Trichloroacetyl chloride, Ethanol (B145695) | Ethyl pyrrole-2-carboxylate | jocpr.com |
| Electrocyclization/Oxidation | (E)-chalcones and Glycine ethyl ester hydrochloride | Substituted Pyrrole-2-carboxylates | |
| Cyclocondensation | 4-aroyl-5-aryl-furan-2,3-diones and Urea derivatives | Pyrrole-2,3-diones | mdpi.com |
Table 2: Examples of Structurally Related Ethyl Pyrrole Carboxylate Building Blocks
| Compound Name | Application/Significance |
| Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | Key intermediate for Vonoprazan |
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Key intermediate for Olmesartan |
| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | Building block for a hepatitis B virus drug candidate |
| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | Intermediate for DNA minor-groove binders |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Synthetic intermediate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h3,5H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRMCZSQYLIXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266813 | |
| Record name | Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68471-56-7 | |
| Record name | Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68471-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 2,3 Dihydro 1h Pyrrole 1 Carboxylate and Its Analogues
Chemo-, Regio-, and Stereoselective Synthesis Strategies
The precise control over chemical reactivity (chemoselectivity), positional outcomes (regioselectivity), and the spatial arrangement of atoms (stereoselectivity) is paramount in the synthesis of complex molecules like 2,3-dihydropyrroles. researchgate.netmdpi.com Methodologies such as multicomponent reactions and cycloadditions are often employed to construct the pyrrolidine ring with high levels of control, sometimes utilizing microwave-assisted organic synthesis (MAOS) to accelerate reaction rates and improve yields. researchgate.netmdpi.com
Asymmetric Catalysis in 2,3-Dihydropyrrole Ring Formation
Asymmetric catalysis is a powerful tool for obtaining chiral, enantiomerically enriched 2,3-dihydropyrroles. This is often achieved through the use of chiral catalysts that can influence the stereochemical outcome of the ring-forming reaction.
One notable method involves the asymmetric ring-opening and subsequent cyclization of cyclopropyl ketones with primary amine nucleophiles. nih.gov This reaction can be catalyzed by a chiral N,N'-dioxide/scandium(III) complex, proceeding through a kinetic resolution process. nih.gov This approach has proven effective for a wide range of cyclopropyl ketones and primary amines, yielding the desired 2,3-dihydropyrrole products with excellent enantioselectivities (up to 97% ee) and high yields (up to 98%) under mild conditions. nih.gov
Another strategy is the rhodium-catalyzed asymmetric transannulation of N-sulfonylated 1,2,3-triazoles with electron-rich styrenes. thieme-connect.com In this process, a rhodium azavinyl carbene is proposed to form, which then undergoes a stereoselective cyclopropanation with the olefin. The resulting cyclopropyl imine intermediate subsequently undergoes ring expansion to furnish the enantiomerically enriched 2,3-dihydropyrrole. thieme-connect.com While this method is innovative, its scope can be limited to specific substrates, and erosion of enantioselectivity can sometimes occur. thieme-connect.com
The asymmetric hydrogenation of substituted pyrroles to yield chiral pyrrolidines and, in some cases, dihydropyrroles, represents another important route. For instance, N-Boc-protected pyrroles can be hydrogenated with high enantioselectivity using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand like PhTRAP. nih.gov This method has successfully produced proline derivatives and can create multiple chiral centers with a high degree of stereocontrol in a single step. nih.gov
Below is a table summarizing key findings in asymmetric catalysis for 2,3-dihydropyrrole synthesis.
| Catalyst System | Reactants | Product Type | Max. Yield | Max. ee | Reference |
| Chiral N,N'-dioxide/Sc(III) | Cyclopropyl ketones, Primary amines | 2,3-Dihydropyrroles | 98% | 97% | nih.gov |
| Rhodium(II) complex | N-Triflyl triazoles, Styrenes | Enantioenriched 2,3-dihydropyrroles | - | Moderate | thieme-connect.com |
| Ru(η3-methallyl)2(cod)/PhTRAP | N-Boc-pyrrole-2-carboxylates | (S)-Proline derivatives | 92% | 79% | nih.gov |
Diastereoselective Approaches to Enantiopure 2,3-Dihydropyrroles
Diastereoselective synthesis aims to form a specific diastereomer of a product that has multiple stereocenters. This is often achieved by using chiral auxiliaries, substrates with existing stereocenters, or chiral catalysts that control the approach of reagents.
For instance, the rhodium-catalyzed C-H bond alkenylation followed by an electrocyclization cascade provides access to highly functionalized 1,2-dihydropyridines. nih.gov These intermediates can be further transformed through diastereoselective reactions, such as epoxidation or hydrogenation, to yield stereochemically rich piperidines. nih.gov While not directly forming 2,3-dihydropyrroles, the principles of using cascade reactions to set multiple stereocenters are highly relevant.
Inverse-electron-demand aza-Diels-Alder (aza-IEDDA) reactions offer another powerful route. A highly enantioselective aza-IEDDA reaction between aza-sulfonyl-1-aza-1,3-butadienes and silyl enol ethers, promoted by a bifunctional organocatalyst, can produce complex fused piperidinol derivatives with three contiguous stereocenters in a completely regio- and diastereoselective manner. acs.org The application of similar cycloaddition strategies to different dienes and dienophiles could provide access to enantiopure dihydropyrrole systems.
Transition Metal-Catalyzed Synthetic Routes
Transition metals, particularly palladium, copper, and rhodium, are extensively used to catalyze the formation of heterocyclic compounds, including 2,3-dihydropyrroles. These metals can facilitate a wide range of transformations, including cyclizations, annulations, and cross-coupling reactions, often under mild conditions and with high efficiency.
Palladium-Catalyzed Cyclization and Annulation Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. mdpi.com Several palladium-catalyzed methods have been developed for the synthesis of 2,3-dihydropyrroles.
One efficient protocol involves a sequential reaction for synthesizing 5-aryl-2,3-dihydropyrroles. organic-chemistry.org This method starts from N-tosyl-protected 2-methylprop-2-en-1-amine, alkynyl bromides, and arylboronic acids and proceeds via a palladium-catalyzed tandem intramolecular Heck and intermolecular Suzuki cross-coupling reaction. organic-chemistry.org Optimization studies found that palladium(II) acetate with triphenylphosphine as the ligand provided the best results. organic-chemistry.org This reaction is compatible with a variety of functional groups on the arylboronic acid, including methoxy, methyl, fluoro, and chloro groups. organic-chemistry.org
Another approach involves the palladium-catalyzed cyclization of oxime esters with 1,2-disubstituted alkenes. acs.org This strategy provides a direct entry to chiral dihydropyrroles. The mechanism is believed to involve the oxidative addition of the N-O bond of the oxime ester to a Pd(0) species, followed by subsequent cyclization. acs.org
The table below summarizes representative palladium-catalyzed syntheses of dihydropyrrole analogues.
| Catalyst/Ligand | Reactants | Reaction Type | Product | Yield | Reference |
| Pd(OAc)2/PPh3 | N-tosyl-protected 2-methylprop-2-en-1-amine, alkynyl bromides, arylboronic acids | Tandem Heck/Suzuki Coupling | 5-Aryl-2,3-dihydropyrroles | up to 66% | organic-chemistry.org |
| Pd(0) complex | Oxime esters, 1,2-dialkylated alkenes | Cyclization | Chiral dihydropyrroles | - | acs.org |
Copper-Mediated Syntheses and Transformations
Copper catalysts offer a cost-effective and versatile alternative to palladium for synthesizing nitrogen-containing heterocycles. nih.gov Several copper-catalyzed methods for the synthesis of pyrroles and dihydropyrroles have been reported. spacefrontiers.org
One such method is the copper hydride (CuH)-catalyzed coupling of enynes and nitriles, which produces a variety of polysubstituted N-H pyrroles in good yields and with high regioselectivity. acs.org While this method primarily yields pyrroles, modifications could potentially arrest the reaction at the dihydropyrrole stage.
A copper-catalyzed three-component reaction has been developed to synthesize pyrrole-substituted 1,2-dihydroisoquinolines. researchgate.net This process involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of enynes, which spontaneously forms a ketenimine intermediate. Subsequent nucleophilic attack and intramolecular cyclization yield the final product. researchgate.net
Furthermore, copper catalysts can mediate the cyclization of O-acetyl oximes with β-ketoesters to afford polysubstituted pyrroles under redox-neutral conditions. nih.gov This transformation proceeds through a different mechanistic pathway than similar reactions that produce furans, highlighting the catalyst's role in directing the reaction outcome. nih.gov
Rhodium- and Other Metal-Catalyzed Methodologies
Rhodium catalysts are particularly effective in reactions involving carbenoid intermediates and C-H activation. A versatile strategy for generating 2,3-dihydropyrroles is the rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with alkenes. acs.org This reaction proceeds by the rearrangement of a cyclopropyltosylimine intermediate and can be performed in a one-pot fashion to generate diverse products. acs.org The reaction conditions, such as temperature and solvent, can be optimized to achieve yields ranging from 13-76%. acs.org
Rhodium catalysts also enable C-H alkenylation/electrocyclization cascades of α,β-unsaturated imines and alkynes to produce 1,2-dihydropyridines, which are valuable intermediates for other nitrogen heterocycles. nih.gov
Besides rhodium, other metals have also found utility. Asymmetric hydrogenation of pyrroles using ruthenium catalysts modified with chiral phosphine ligands has been shown to be highly effective for producing enantiomerically enriched pyrrolidine derivatives. nih.gov A scandium(III)-based chiral catalyst has been successfully used in the asymmetric ring-opening/cyclization of cyclopropyl ketones to afford chiral 2,3-dihydropyrroles. nih.gov
Organocatalytic Syntheses of 2,3-Dihydropyrroles
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. The first organocatalytic asymmetric construction of optically active 2,3-dihydropyrroles was achieved through a formal [3+2] cycloaddition reaction. nih.gov This approach utilizes cinchona alkaloids as catalysts to react isocyanoesters with nitroalkenes, yielding highly functionalized 2,3-dihydropyrroles. nih.gov
The reaction tolerates a wide range of substituents on both the aromatic ring of the nitroalkene and the isocyanoester, producing the desired products in yields ranging from 51% to 99% with high diastereoselectivities (up to >20:1) and excellent enantioselectivities (91% to >99% ee). nih.gov Another notable organocatalytic method involves the asymmetric ring-opening/cyclization of cyclopropyl ketones with primary amines. This reaction is catalyzed by a chiral N,N'-dioxide/scandium(III) complex and proceeds via a kinetic resolution process, affording chiral 2,3-dihydropyrroles in yields up to 98% and enantioselectivities up to 97% ee under mild conditions. nih.gov
| Catalyst Type | Reactants | Product | Yield (%) | ee (%) |
| Cinchona Alkaloid nih.gov | Isocyanoesters, Nitroalkenes | Optically Active 2,3-Dihydropyrroles | 51-99 | 91->99 |
| Chiral N,N'-Dioxide/Sc(III) nih.gov | Cyclopropyl Ketones, Primary Amines | Chiral 2,3-Dihydropyrroles | up to 98 | up to 97 |
Green Chemistry Principles in Dihydropyrrole Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like dihydropyrroles.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages by reducing pollution, lowering costs, and simplifying processes. researchgate.net For instance, a novel and efficient method for synthesizing 2-hydroxynaphthyl pyrroles involves a one-pot, three-component condensation reaction under solvent-free conditions, using citric acid or trichloroacetic acid as a catalyst. uctm.edu This method is noted for its operational simplicity, short reaction times, and excellent yields. uctm.edu Similarly, the Paal-Knorr synthesis of N-substituted pyrroles can be effectively carried out under solvent-free conditions using commercially available aluminas as catalysts, achieving high yields in reduced reaction times. mdpi.com
Aqueous reaction systems provide an environmentally benign alternative to organic solvents. A one-pot, three-component synthesis of polysubstituted pyrroles has been developed using a basic ionic liquid as a catalyst in an aqueous medium. semanticscholar.org While offering a more environmentally friendly approach, the catalyst can also be reused without a significant loss of activity. semanticscholar.org Another protocol for synthesizing dihydropyrano(2,3-c)pyrazoles utilizes preheated fly-ash as a cost-effective and non-toxic catalyst in an aqueous medium, resulting in high yields. ut.ac.ir
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. morressier.com Syntheses with high atom economy are inherently waste-minimizing. Multicomponent reactions (MCRs) are particularly notable for their atom economy, as they combine three or more starting materials in a single step to form a product that contains most or all of the atoms of the reactants. nih.govnih.gov
An example is the catalyst-free, three-component synthesis of highly functionalized 2,3-dihydropyrroles from amines, aromatic aldehydes, and α-ketoamides. rsc.org This reaction is highly stereoselective and atom-economical, generating complex heterocyclic structures in a single step. rsc.org Another approach involves a titanocene(III)-catalyzed radical arylation of pyrroles, which offers an atom-economical functionalization by avoiding prefunctionalization steps like halogenation or borylation. morressier.com Furthermore, a highly atom-economical method for synthesizing multi-substituted pyrroles from aziridines has been developed, where all atoms of the reactants are incorporated into the final product with only the removal of water. mdpi.com
Multicomponent and One-Pot Synthetic Sequences
Multicomponent and one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need for isolation and purification of intermediates. This saves time, resources, and reduces waste. ut.ac.irresearchgate.net
A metal-free, stereoselective four-component reaction has been reported for the synthesis of functionalized 2,3-dihydro-4-nitropyrroles from α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes. nih.gov This reaction generates four new bonds in a single step. nih.gov Similarly, a three-component reaction of amines, aromatic aldehydes, and α-ketoamides provides fully substituted 2,3-dihydropyrroles in an eco-friendly and highly stereoselective manner without a catalyst. rsc.orgresearchgate.net
One-pot syntheses are also prevalent. A rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with alkenes yields 2,3-dihydropyrroles, and the methodology can be extended to generate diverse analogues from the same starting materials in a single reaction vessel. acs.orgacs.org Another efficient one-pot method for synthesizing pyrrole-2-carboxylates involves an electrocyclic ring closure of chalcones and glycine esters, followed by in-situ oxidation of the dihydropyrrole intermediate. acs.org
| Reaction Type | Components/Starting Materials | Key Features |
| 4-Component Reaction nih.gov | α-ketoamides, amines, aromatic aldehydes, β-nitroalkenes | Metal-free, stereoselective, forms four new bonds |
| 3-Component Reaction rsc.org | Amines, aromatic aldehydes, α-ketoamides | Catalyst-free, atom-economical, stereoselective |
| One-Pot Rhodium Catalysis acs.org | N-sulfonyl-1,2,3-triazoles, alkenes | Generates diverse analogues from same starting materials |
| One-Pot Electrocyclization acs.org | Chalcones, glycine esters/amides | In-situ oxidation of intermediate |
Synthetic Routes via Electrocyclization Processes
Electrocyclization reactions are powerful pericyclic reactions for constructing cyclic systems. A modular synthetic approach to polysubstituted pyrroles involves a consecutive 6π-electrocyclization and ring-contraction of sulfilimines. nih.govorganic-chemistry.org This process starts from readily available 2,5-dihydrothiophenes, which undergo ring-opening to form 1,3-dienes. In the presence of chloramine-T, these dienes undergo sulfilimine formation, followed by a spontaneous 6π-electrocyclization and subsequent ring-contraction to yield the pyrrole (B145914) skeleton. nih.govorganic-chemistry.orgacs.org The reaction proceeds under mild conditions, at ambient temperature, in an open flask, and tolerates a broad range of functional groups. organic-chemistry.orgacs.org
Density Functional Theory (DFT) studies support a mechanism featuring the 6π-electrocyclization of a sulfilimine intermediate. nih.govorganic-chemistry.org A key step in an efficient one-pot synthesis of pyrrole-2-carboxylates is also an electrocyclic ring closure of intermediates derived from chalcones and glycine esters. acs.org Additionally, a three-step synthesis of π-expanded heterohelicenes features a 6π-electrocyclization accompanied by HBr elimination as the key step to form the dihydropyrrolo[3,2-b]pyrrole core. nih.govresearchgate.net
Enzyme-Mediated and Chemoenzymatic Synthetic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Amine transaminases (ATAs) have emerged as valuable biocatalysts for the synthesis of N-heteroaromatic compounds, including pyrroles. scispace.comnih.gov A chemoenzymatic approach to pyrrole synthesis, analogous to the classical Knorr pyrrole synthesis, has been developed. scispace.commanchester.ac.uk
In this method, an ω-transaminase (ATA) catalyzes the selective amination of an α-diketone in the presence of a β-keto ester. nih.gov The resulting α-amino ketone intermediate then condenses with the β-keto ester to form the substituted pyrrole. scispace.com A key challenge in this biocatalytic approach is preventing the undesired oxidative dimerization of the α-amino ketone intermediate, which would lead to pyrazine formation. This can be controlled through pH modification. scispace.com This chemoenzymatic strategy demonstrates the potential of using enzymes to mediate key bond-forming steps in the synthesis of complex heterocyclic molecules under mild, environmentally friendly conditions. nih.govmanchester.ac.uk
Chemical Reactivity and Mechanistic Investigations of Ethyl 2,3 Dihydro 1h Pyrrole 1 Carboxylate
Electrophilic Transformations of the Dihydropyrrole Core
The dihydropyrrole ring in ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate is susceptible to attack by various electrophiles, leading to a range of functionalized products. These transformations primarily target the carbon-carbon double bond and can also induce ring-opening or rearrangement reactions.
Functionalization of the Unsaturated Bond
The double bond within the dihydropyrrole ring is a key site for electrophilic attack. Reactions such as halogenation, hydroacylation, and C-H functionalization introduce new substituents and expand the synthetic utility of the parent molecule.
Halogenation: Classical bromination reactions can introduce bromine atoms across the double bond, providing a gateway to further transformations.
Hydroacylation: Rhodium(I) catalyzed hydroacylation reactions between aldehydes and allylic amines can produce functionalized dihydropyrroles. nih.gov
C-H Functionalization: Dirhodium tetracarboxylate-catalyzed reactions with aryldiazoacetates can achieve highly enantio- and diastereoselective C-H functionalization at the C2 position of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov This contrasts with reactions using ethyl diazoacetate, which typically lead to cyclopropanation of the double bond. nih.gov
| Reagent | Catalyst | Product Type | Ref |
| Aldehydes | Rhodium(I) with diphosphine ligands | Functionalized dihydropyrroles | nih.gov |
| Aryldiazoacetates | Rh₂(S- or R-PTAD)₄ | C2-functionalized dihydropyrroles | nih.gov |
| Ethyl diazoacetate | Rh₂(esp)₂ | 3-azabicyclo[3.1.0]hexane-6-carboxylates | nih.gov |
Ring-Opening and Rearrangement Pathways
Under certain conditions, electrophilic attack can trigger ring-opening or rearrangement of the dihydropyrrole core. For instance, photo-rearrangement of Hantzsch 1,4-dihydropyridines in the presence of air and light can yield 2,3-dihydropyrroles through a tandem photo-oxidation/rearrangement process. researchgate.net Furthermore, theoretical studies have explored the mechanisms of such transformations, including the release of hydrogen, coupling with reagents like TEMPO, and subsequent cleavage and reformation of the pyrrole (B145914) scaffold. researchgate.net
Nucleophilic Additions and Substitutions
The presence of both an ester group and the pyrroline (B1223166) ring system allows for a variety of nucleophilic reactions. These can occur at the carbonyl carbon of the ester or directly on the ring itself.
Reactions at the Ester Functionality
The ethyl ester group of this compound can undergo typical ester reactions, such as hydrolysis and amidation. For example, treatment with hydrazine (B178648) hydrate (B1144303) can lead to the corresponding carbohydrazide, a versatile intermediate for the synthesis of other heterocyclic systems. nih.gov
Nucleophilic Attack on the Pyrroline Ring System
The pyrroline ring can be susceptible to nucleophilic attack, particularly when activated by appropriate substituents. For instance, the electron-rich nature of the pyrrole ring facilitates electrophilic substitution reactions. evitachem.com The nitrogen atom's electron density enhances the ring's nucleophilicity, making it reactive towards various electrophiles. evitachem.com
Cycloaddition Chemistry Involving Dihydropyrrole Systems
Dihydropyrrole systems, including derivatives of this compound, are valuable partners in cycloaddition reactions. These reactions provide efficient routes to more complex polycyclic structures.
One notable example is the [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, catalyzed by a chiral BINOL-derived phosphoric acid. nih.gov This process yields highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantioselectivity. nih.gov
Another significant reaction is the hetero-Diels-Alder reaction. For example, ethyl nitrosoacrylate reacts with pyrrole to form a bicyclic 1,2-oxazine intermediate, which then undergoes ring-opening to yield an open-chain oxime. nih.gov Theoretical calculations have shown that this reaction is a LUMO(heterodiene)-HOMO(dienophile) controlled cycloaddition. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |
| [6+2]-Cycloaddition | 2-methide-2H-pyrroles, Aryl acetaldehydes | Chiral BINOL-derived phosphoric acid | 2,3-dihydro-1H-pyrrolizin-3-ols | nih.gov |
| Hetero-Diels-Alder | Ethyl nitrosoacrylate, Pyrrole | In situ generation from ethyl bromopyruvate oxime | Open-chain oxime | nih.gov |
[2+3] Annulation Reactions
[2+3] Annulation reactions represent a powerful strategy for the construction of five-membered rings. In the context of pyrroline derivatives, these reactions often involve the reaction of the pyrroline as a two-atom component with a three-atom synthon. A notable example is the formal [2+3] annulation of 2,4-pentadienenitriles with ethyl isocyanoacetate, which, depending on the reaction conditions, can lead to the formation of 2,3-dihydro-1H-pyrroles. rsc.org This transformation highlights the ability of the pyrroline scaffold to participate in cycloaddition cascades to build more complex heterocyclic systems. The reaction of 2,4-pentadienenitriles with ethyl isocyanoacetate can be directed to produce either 2,3-dihydro-1H-pyrroles or 3-alkyl-1H-pyrroles by tuning the amount of the base catalyst, DBU. rsc.org For instance, using a catalytic amount of DBU (0.3 equivalents) in ethanol (B145695) at room temperature favors the formation of the 2,3-dihydro-1H-pyrrole derivatives. rsc.org
Table 1: Selected Examples of [2+3] Annulation Reactions for the Synthesis of Dihydropyrroles rsc.org
| Reactant 1 | Reactant 2 | Catalyst (equiv.) | Solvent | Temperature | Product |
| 2,4-Pentadienenitrile | Ethyl isocyanoacetate | DBU (0.3) | EtOH | Room Temp. | 2,3-dihydro-1H-pyrrole |
| 2,4-Pentadienenitrile | Ethyl isocyanoacetate | DBU (2.0) | EtOH | Reflux | 3-alkyl-1H-pyrrole |
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are a class of pericyclic reactions that are highly efficient for the synthesis of five-membered heterocycles. wikipedia.orgnumberanalytics.com These reactions involve the combination of a 1,3-dipole with a dipolarophile. wikipedia.orgnumberanalytics.comorganic-chemistry.org The double bond in this compound can act as a dipolarophile, reacting with various 1,3-dipoles such as azomethine ylides, nitrile oxides, and nitrones.
The mechanism of the Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic process involving a [4π + 2π] cycloaddition between the 1,3-dipole and the dipolarophile. organic-chemistry.org The stereochemistry of the reaction is often highly controlled, leading to specific stereoisomers of the resulting heterocyclic product. wikipedia.org The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. organic-chemistry.org Generally, the reaction is favored between a dipole with a high-energy highest occupied molecular orbital (HOMO) and a dipolarophile with a low-energy lowest unoccupied molecular orbital (LUMO), or vice versa. organic-chemistry.org
A plausible reaction mechanism involves the in situ generation of an azomethine ylide from the decarboxylative condensation of an α-amino acid with isatin (B1672199), which then undergoes a 1,3-dipolar cycloaddition with the pyrroline dipolarophile. nih.gov This approach has been successfully employed for the synthesis of complex spiro-fused heterocyclic systems. nih.gov The choice of solvent can influence the reaction, with protic solvents like methanol (B129727) or ethanol sometimes leading to excellent yields and diastereoselectivity. nih.gov
Table 2: Examples of 1,3-Dipoles and Dipolarophiles in Cycloaddition Reactions wikipedia.orgyoutube.com
| 1,3-Dipole Type | Example | Dipolarophile | Product Heterocycle |
| Azide | Phenyl azide | Alkyne | Triazole |
| Nitrile Oxide | Benzonitrile oxide | Alkyne | Isoxazole |
| Nitrile Imine | N-phenyl-C-methylnitrile imine | Alkyne | Pyrazole |
| Azomethine Ylide | From isatin and sarcosine | Alkene | Pyrrolidine |
Oxidation and Reduction Chemistry for Pyrroline Derivatization
The pyrroline ring in this compound can be readily derivatized through oxidation and reduction reactions. Oxidation of the 2,3-dihydropyrrole core provides a direct route to the corresponding aromatic pyrrole, ethyl 1H-pyrrole-1-carboxylate. This transformation can be achieved using various oxidizing agents. For instance, 3,4-dihydro-2H-pyrrole intermediates, structurally similar to the title compound, can be oxidized to pyrroles using stoichiometric oxidants or catalytic copper(II) in the presence of air. acs.org
Conversely, reduction of the enamine double bond in this compound leads to the formation of the corresponding saturated pyrrolidine, ethyl pyrrolidine-1-carboxylate. This reduction can be accomplished using standard catalytic hydrogenation methods, such as hydrogen gas with a palladium catalyst, or with chemical reducing agents like sodium borohydride (B1222165) in the presence of a Lewis acid.
Table 3: Oxidation and Reduction of the Pyrroline Ring
| Starting Material | Reaction Type | Reagents | Product |
| This compound | Oxidation | DDQ or Cu(II)/Air | Ethyl 1H-pyrrole-1-carboxylate |
| This compound | Reduction | H₂, Pd/C | Ethyl pyrrolidine-1-carboxylate |
Rearrangement Reactions and Intermolecular Processes
Pyrrole derivatives can undergo various rearrangement reactions, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds. One such example is the thio-Claisen rearrangement, which has been demonstrated on 2-allylthiopyrroles. researchgate.net This nih.govnih.gov-sigmatropic rearrangement involves the migration of an allyl group from a sulfur atom to the C3 position of the pyrrole ring. researchgate.net While not a direct reaction of this compound itself, this illustrates a potential pathway for functionalization if a suitable allyl thioether derivative were prepared.
Another relevant rearrangement is the para-Claisen rearrangement. An enantioselective version of this reaction has been developed using a chiral aluminum Lewis acid to rearrange an illicinole derivative, demonstrating the potential for stereocontrolled synthesis of complex molecules containing a pyrrole or related heterocyclic core. nih.gov
Detailed Mechanistic Elucidation of Synthetic Transformations
The mechanisms of the reactions involving this compound and related structures have been the subject of both experimental and computational studies. As previously mentioned, 1,3-dipolar cycloadditions are generally understood to proceed through a concerted pericyclic mechanism, a concept largely developed through the work of Huisgen. wikipedia.orgorganic-chemistry.org Frontier molecular orbital theory is a key tool in predicting the regioselectivity and reactivity in these cycloadditions. frontiersin.org Computational studies have been employed to investigate the reactivity of the pyrrole ring as a diene in cycloaddition reactions and to understand the factors that control the stereochemical outcome. rsc.org
For hetero-Diels-Alder reactions involving pyrrole derivatives, the mechanistic pathway often involves the formation of a bicyclic intermediate which can then undergo further transformations, such as ring-opening, to yield the final product. frontiersin.org Theoretical calculations at the DFT level of theory have been used to investigate the regioselectivity of the cycloaddition of ethyl nitrosoacrylate with pyrrole, confirming that the reaction proceeds via a LUMO(heterodiene)-HOMO(dienophile) controlled pathway. frontiersin.org
In the case of the thio-Claisen rearrangement, the reaction proceeds through a cyclic transition state, characteristic of sigmatropic rearrangements. researchgate.net The development of enantioselective Claisen rearrangements highlights the level of mechanistic understanding and control that has been achieved in these transformations. nih.gov
Strategic Applications of Ethyl 2,3 Dihydro 1h Pyrrole 1 Carboxylate As a Synthetic Building Block
Precursor in Complex Natural Product Total Synthesis
The 2,3-dihydropyrrole (or 2-pyrroline) core is a privileged structure found in a vast array of bioactive natural products, particularly alkaloids. nih.gov The stability and predictable reactivity of N-protected derivatives like Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate make them ideal starting materials for the stereocontrolled synthesis of these complex targets.
The pyrroline (B1223166) ring is a central feature in many marine-derived pyrrole-imidazole alkaloids (PIAs), which exhibit significant biological activities. rsc.orgmdpi.com Synthetic strategies toward these molecules often involve the construction and functionalization of a pyrroline or pyrrole (B145914) core. rsc.orgchim.it The N-ethoxycarbonyl group in the title compound not only activates the double bond for certain reactions but also protects the nitrogen atom, a common strategy in the total synthesis of alkaloids containing the pyrrolidine or pyrrole nucleus. semanticscholar.orgnih.gov For example, the synthesis of pyrrole-containing natural products frequently employs N-protected pyrrole derivatives that are manipulated to build the final complex structure. semanticscholar.org The 2,3-dihydropyrrole moiety serves as a precursor to the fully aromatic pyrrole ring often found in the final natural product, which can be achieved through late-stage oxidation. acs.orgacs.org
Beyond simple alkaloids, this compound and related N-protected pyrrolines are instrumental in assembling intricate polycyclic and spirocyclic frameworks. nih.gov A primary strategy involves [3+2] cycloaddition reactions, where the pyrroline derivative acts as the dipolarophile or is converted into a dipole. For instance, azomethine ylides can be generated from related N-protected pyrrolidine systems, which then undergo cycloaddition with various dipolarophiles to create complex tetracyclic fused scaffolds in a single step with high diastereoselectivity. nih.govacs.org
This approach is particularly powerful for accessing the core structures of Aspidosperma and Meloscine alkaloids. nih.gov Furthermore, intramolecular carbenoid reactions of pyrrole derivatives have been utilized to synthesize fused polycyclic systems like ethyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate. researchgate.net The versatility of the pyrroline scaffold is also demonstrated in its use to build pyrrolizine skeletons, another important class of polycyclic alkaloids. rsc.org
Table 1: Examples of Polycyclic Scaffolds Synthesized from Pyrroline/Pyrrolidine Precursors
| Precursor Type | Reaction Type | Resulting Scaffold | Application / Target Class |
| N-Protected Pyrrolidine | [3+2] Cycloaddition | Tetracyclic Fused Pyrrolidines | Pseudo-Natural Products acs.org |
| Glycine-derived Oxazolidinone | Decarboxylative [3+2] Cycloaddition | Pyrrolidine-containing Polycycles | Aspidosperma Alkaloids nih.gov |
| Ethyl 2-diazo-4-(pyrrol-1-yl)butanoate | Intramolecular Carbenoid Reaction | Pyrrolo[1,2-a]pyrrole | Fused Polycyclic Systems researchgate.net |
| Pyrrolyl Enone-acid | Intramolecular Michael Addition | 2,3-dihydro-1H-pyrrolizine | Pyrrolizine Alkaloids rsc.org |
Role in the Synthesis of Advanced Functional Materials
The unique electronic and structural properties of the pyrroline ring allow for its incorporation into larger macromolecular structures, leading to the development of advanced functional materials with tailored properties.
While direct polymerization of this compound is not widely documented, the development of polymers from related pyrrolidine and pyrrole monomers is an active area of research. nih.govrsc.org N-substituted pyrrole derivatives are frequently used to synthesize functional polymers, such as conductive polypyrroles. mdpi.com The substituent on the nitrogen atom is crucial for tuning the polymer's properties, such as solubility and processability, without disrupting the conductive backbone formed through α-position polymerization. mdpi.com
For example, N-ethyl pyrrolidine metacrylamide has been synthesized and polymerized to create smart hydrogels suitable for drug delivery and tissue engineering applications. nih.gov Similarly, thiol-functionalized pyrroles have been designed as adhesion-promoting monomers that can be electropolymerized, binding to a gold surface through the sulfur atom while incorporating the pyrrole moiety into a growing polymer film. bohrium.com These examples highlight the potential for N-functionalized pyrrolines like this compound to serve as monomers for novel polymers with specific functionalities.
The pyrrole and pyrroline motifs are valuable components in the design of ligands for organometallic chemistry and homogeneous catalysis. researchgate.net The nitrogen atom and the π-system of the double bond in a 2-pyrroline can coordinate to a transition metal center. Pyrrole-based pincer ligands, which bind to a metal in a tridentate fashion, have proven to be versatile platforms for developing highly efficient catalysts. researchgate.net
N-protected pyrrolines can be elaborated into chiral ligands for asymmetric catalysis. The synthesis of N-aryl and N-alkyl pyrrolines via transition metal-catalyzed allylation and subsequent ring-closing metathesis provides a route to a diverse range of potential ligands. nih.gov The N-ethoxycarbonyl group of the title compound can be removed and replaced with other functional groups, allowing for the synthesis of tailored ligands capable of influencing the steric and electronic environment of a metal catalyst.
Intermediate for Heterocyclic Scaffolds Beyond Pyrroles
This compound is not only a precursor to pyrrole-containing targets but also a versatile intermediate for the synthesis of other heterocyclic systems through ring-transformation reactions.
One of the most direct transformations is the dehydrogenation or oxidation of the 2,3-dihydropyrrole ring to afford the corresponding fully aromatic pyrrole-1-carboxylate. acs.org This is a common strategy to install the pyrrole ring in the final stages of a synthesis, as the dihydropyrrole intermediate is often easier to handle and functionalize stereoselectively. acs.orgacs.org
More complex transformations involve using the pyrroline as a linchpin in multicomponent reactions or cycloadditions to build fused ring systems. For example, 3-pyrroline-2-ones, which share the dihydropyrrole core, can undergo a nucleophilic addition-cyclization sequence with bifunctional reagents like o-phenylenediamine to produce entirely new fused heterocyclic systems, such as pyrrolo[2,3-b]quinoxalines. researchgate.net This type of reaction, where the initial ring is incorporated into a larger, more complex scaffold, showcases the utility of dihydropyrroles in diversity-oriented synthesis. researchgate.netnih.gov Additionally, the ring-opening of other strained rings, such as cyclopropyl ketones, provides a synthetic route to 2,3-dihydropyrroles, indicating the potential for these reactions to be reversible or lead to subsequent rearrangements into different heterocyclic frameworks under specific conditions. nih.gov
Table 2: Heterocyclic Transformations of the Dihydropyrrole Scaffold
| Starting Scaffold | Reaction Type | Resulting Scaffold |
| 2,3-Dihydropyrrole | Oxidation / Dehydrogenation | Pyrrole acs.orgacs.org |
| 3-Pyrroline-2-one | Condensation with Dinucleophile | Pyrrolo[2,3-b]quinoxaline researchgate.net |
| N-Protected Pyrroline | [3+2] Cycloaddition | Fused Pyrrolidine Bicycles acs.org |
| Dihydropyrrole Intermediate | Electrocyclization/Oxidation | Polyfunctional Pyrroles acs.org |
Chiral Pool Synthesis Applications of Derivatized Pyrrolines
Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. nih.gov While molecules like amino acids, carbohydrates, and terpenes are the most common starting points, derivatives of these natural products, including chiral pyrrolines, have emerged as highly versatile intermediates. nih.govyoutube.com
The amino acid L-proline is a classic example of a chiral pool starting material. Its cyclic structure and defined stereochemistry make it an ideal precursor for the synthesis of a wide variety of enantiomerically pure pyrrolidine and dihydropyrrole (pyrroline) derivatives. These derivatized pyrrolines, which retain the stereochemical information of the starting material, are not merely intermediates but powerful chiral building blocks in their own right. They are subsequently used in the asymmetric synthesis of natural products and pharmaceutical agents.
Computational and Theoretical Chemistry Studies on Ethyl 2,3 Dihydro 1h Pyrrole 1 Carboxylate
Electronic Structure and Bonding Analysis
The arrangement of electrons in molecular orbitals and the resulting charge distribution are fundamental to a molecule's chemical character. Computational methods offer profound insights into these features for Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate.
Frontier Molecular Orbital (FMO) theory is a cornerstone for rationalizing chemical reactivity, particularly in pericyclic reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and symmetries of these orbitals govern the feasibility and selectivity of a reaction.
For derivatives of 2,3-dihydropyrrole, FMO analysis is frequently used to explain the outcomes of 1,3-dipolar cycloaddition reactions. The 2,3-dihydropyrrole core can be part of a 1,3-dipole, such as an azomethine ylide or a nitrone. The interaction of the dipole's HOMO with the dipolarophile's LUMO (or vice versa) determines the reaction's regioselectivity and stereoselectivity. bohrium.comresearchgate.net
In a theoretical study on a related cyclic nitrone, pyrroline-1-oxide, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level were used to determine the FMO energies. These calculations showed that the cycloaddition reaction is controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile. researchgate.net The relative energy levels dictate whether the reaction proceeds via a normal or inverse electron-demand pathway. For this compound, the electron-withdrawing N-ethoxycarbonyl group would lower the energy of the HOMO compared to an unsubstituted dihydropyrrole, influencing its reactivity in such cycloadditions.
Table 1: Calculated FMO Energies for a Representative 1,3-Dipole System (Pyrroline-1-oxide) Data is for an analogous compound used to illustrate the application of FMO theory.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.51 |
| LUMO | 2.01 |
| Energy Gap (ΔE) | 11.52 |
Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the charge distribution across a molecule. These maps illustrate regions of electron richness and deficiency, which are crucial for predicting sites of nucleophilic and electrophilic attack. nih.gov
For this compound, an MEP map would reveal distinct regions of electrostatic potential.
Negative Potential (Red/Yellow): The most electron-rich areas are expected around the oxygen atoms of the ethoxycarbonyl group, particularly the carbonyl oxygen. These sites are susceptible to attack by electrophiles.
Positive Potential (Blue): Electron-deficient regions would be located around the hydrogen atoms.
Neutral Potential (Green): The carbon framework of the pyrroline (B1223166) ring and the ethyl group would exhibit more neutral potential.
The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, reducing its nucleophilicity compared to a simple amine. This delocalization also influences the charge distribution on the pyrroline ring itself. Natural Bond Orbital (NBO) analysis can further quantify this charge distribution and delocalization effects. nih.gov
Conformational Analysis and Stereochemical Prediction
The five-membered 2,3-dihydropyrrole ring is non-planar and can adopt several conformations. Understanding the energy differences between these forms and the barriers to their interconversion is key to predicting the molecule's three-dimensional structure and behavior.
The conformational landscape of five-membered rings like that in this compound is characterized by low-energy puckered forms. The primary stable conformers are typically described as envelope (where four atoms are coplanar and one is out of plane) and twist (where no four atoms are coplanar) forms. nih.gov
The presence of the C=C double bond introduces a degree of planarity, constraining the possible conformations compared to a saturated pyrrolidine ring. researchgate.net The most stable conformers will seek to minimize torsional strain and steric interactions. For substituted prolines and their analogues, computational studies have shown that the relative stabilities of different puckered states (often termed endo and exo) depend significantly on the nature and position of substituents. nih.gov In this compound, the bulky N-ethoxycarbonyl group will have a significant influence on the energy landscape, favoring conformations that minimize steric clash with the ring atoms.
The different puckered conformers of the 2,3-dihydropyrrole ring are not static but are in dynamic equilibrium. The ring can rapidly interconvert between various envelope and twist forms through a process known as pseudorotation. The energy barriers for these conformational changes are typically low, allowing for facile interconversion at room temperature. pnas.org
Quantum chemical calculations can map the potential energy surface for this ring puckering, identifying the stable minima (conformers) and the transition states that connect them. The energy difference between a stable conformer and a transition state represents the inversion barrier. For the related pyrrolidine ring in proline, these barriers are known to be influenced by factors such as substitution and the local environment. nih.govnih.gov The planarizing effect of the double bond in the 2,3-dihydropyrrole ring is expected to influence the specific pathways and energy barriers of the pucker dynamics compared to its saturated counterpart.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations, particularly using DFT, are indispensable for elucidating the detailed mechanisms of chemical reactions. By locating and characterizing the energies of reactants, transition states, and products, a complete reaction profile can be constructed.
A primary application for molecules containing the dihydropyrrole scaffold is in the study of 1,3-dipolar cycloaddition reactions. mdpi.com this compound can serve as a precursor to azomethine ylides, which are potent 1,3-dipoles used in the synthesis of complex pyrrolidine-containing heterocycles. nih.govnih.gov
Computational studies on the cycloaddition of related systems, such as pyrroline-1-oxide, have shown that these reactions are typically concerted but asynchronous. researchgate.netresearchgate.net This means the two new sigma bonds are formed in a single step, but not to the same extent in the transition state. DFT calculations can provide detailed geometries of the transition states, revealing the degree of asynchronicity. Furthermore, by calculating the activation energies for different possible pathways (e.g., endo vs. exo approaches or different regioisomeric outcomes), the experimentally observed selectivity can be explained and predicted. bohrium.comresearchgate.net
For instance, in the DFT study of the reaction between pyrroline-1-oxide and methyleneketene, activation barriers for three different cycloaddition pathways were calculated, successfully predicting that the reaction leading to the 2,3-adduct has the lowest energy barrier and is therefore the favored pathway. researchgate.net
Table 2: Calculated Activation Energies for Competing Cycloaddition Pathways of Pyrroline-1-oxide with Methyleneketene Data is for an analogous system to illustrate the use of quantum calculations in elucidating reaction mechanisms. The level of theory is B3LYP/6-31G.*
| Reaction Pathway (Site of addition on methyleneketene) | Activation Barrier (kcal/mol) |
|---|---|
| Pathway 1 (2,3-C=C) | 3.87 |
| Pathway 2 (1,2-C=C) | 5.60 |
Transition State Characterization and Reaction Pathway Determination
No information is available in the public domain regarding the computational characterization of transition states or the determination of reaction pathways for reactions involving this compound.
Prediction of Reactivity and Selectivity in Organic Reactions
There are no available theoretical studies or published data that predict the reactivity and selectivity of this compound in organic reactions based on computational models.
Intermolecular Interactions and Supramolecular Assembly (Theoretical Aspects)
Theoretical and computational studies detailing the intermolecular interactions and potential for supramolecular assembly of this compound are not present in the currently accessible scientific literature.
Structural Modifications and Structure Reactivity Relationships Within Dihydropyrrole Carboxylates
Systematic Variation of the Ester Moiety and its Chemical Impact
The ester moiety in N-alkoxycarbonyl dihydropyrroles, while not directly part of the reactive double bond, exerts a significant electronic influence on the pyrrole (B145914) ring. The nature of the alkyl group (e.g., methyl, ethyl, tert-butyl) can modulate the electron-withdrawing capacity of the carbamate (B1207046) nitrogen, thereby affecting the nucleophilicity of the dihydropyrrole system.
The synthesis of various N-alkoxycarbonyl pyrroles can be achieved in a single step through the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. bath.ac.uknih.govorganic-chemistry.org This method allows for the introduction of a range of ester groups, enabling a systematic study of their chemical impact. While N-Boc (tert-butyloxycarbonyl) is a commonly used protecting group, other N-alkoxycarbonyl groups have been shown to impart distinct reactivity profiles compared to N-sulfonyl protection. bath.ac.uknih.govorganic-chemistry.org For instance, N-alkoxycarbonyl pyrroles are generally more resistant to over-acylation compared to their N-sulfonyl counterparts. bath.ac.uk
The electronic nature of the ester group can influence the outcome of reactions such as palladium-catalyzed arylations. Studies on Baylis-Hillman adducts have shown that the efficiency of decarboxylation can be dependent on the ester group, with tert-butyl esters sometimes showing different reactivity compared to ethyl or methyl esters. researchgate.net
Table 1: Comparison of Reactivity for Different Ester Moieties in Acrylate Systems
| Ester Group | Reactivity in Decarboxylative Arylation | Reference |
| Methyl | Efficient decarboxylation observed. | researchgate.net |
| Ethyl | Stable under conditions that lead to decarboxylation of other esters. | researchgate.net |
| tert-Butyl | Decarboxylation occurs with more difficulty compared to methyl esters. | researchgate.net |
This data, while on a different system, suggests that the steric and electronic properties of the ester group can play a crucial role in the reactivity of the molecule.
Substituent Effects on Dihydropyrrole Ring Reactivity and Selectivity
Substituents on the dihydropyrrole ring have a profound effect on its reactivity and the regioselectivity of its reactions. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can either activate or deactivate the ring towards electrophilic or nucleophilic attack. nih.govlibretexts.org
Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgyoutube.com These groups typically direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, deactivating it towards electrophilic substitution. youtube.commasterorganicchemistry.com In the context of nucleophilic aromatic substitution, the opposite is true; EWGs activate the ring towards attack by a nucleophile. masterorganicchemistry.comlibretexts.orgwikipedia.org
The position of the substituent is also critical. For instance, in nucleophilic aromatic substitution, a nitro group (a strong EWG) can effectively stabilize the intermediate anion only when it is in the ortho or para position relative to the leaving group. libretexts.org
In the synthesis of substituted dihydropyrroles, the nature of the substituents on the starting materials can influence reaction times and yields. For example, in the Michael addition leading to 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, strong electron-withdrawing groups on the chalcone (B49325) starting material favor the reaction, leading to shorter reaction times. mdpi.com In contrast, electron-donating groups increase the transition state energy and prolong the reaction. mdpi.com
Table 2: Influence of Substituents on the Reactivity of the Pyrrole Ring
| Substituent Type | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution | Preferred Position for Electrophilic Attack | Reference |
| Electron-Donating Group (EDG) | Activating | Deactivating | Ortho, Para | libretexts.orgyoutube.com |
| Electron-Withdrawing Group (EWG) | Deactivating | Activating | Meta | youtube.commasterorganicchemistry.com |
Heterocyclic Analogues and Isoelectronic Systems of Dihydropyrrole Carboxylates
The principles governing the reactivity of dihydropyrrole carboxylates can be extended to its heterocyclic analogues and isoelectronic systems. Furo[2,3-b]pyrroles, for example, are positional isomers of furo[3,2-b]pyrroles and exhibit different stabilities and reactivity patterns. mdpi.com Theoretical calculations have shown that the furo[3,2-b]pyrrole system is thermodynamically more stable than the furo[2,3-b]pyrrole isomer. mdpi.com
Oxazoles and thiazoles are other important classes of five-membered heterocyclic compounds that can be considered isoelectronic to some extent with pyrroles, containing oxygen or sulfur in place of the nitrogen-bound group. ijsred.comresearchgate.netwikipedia.org The synthesis of these compounds often involves the cyclization of precursors containing the requisite heteroatoms. caltech.edunih.gov Like pyrroles, the reactivity of oxazoles and thiazoles is influenced by the substituents on the ring. ijsred.comresearchgate.net For instance, electrophilic aromatic substitution on oxazole (B20620) typically occurs at the C5 position, especially when activating groups are present. wikipedia.org
The introduction of different heteroatoms alters the electronic distribution and aromaticity of the ring, leading to different chemical properties. Oxazole, for example, is less aromatic than thiazole. wikipedia.org
Stereochemical Implications of Substituents on Synthetic Outcomes
The stereochemistry of substituents on the dihydropyrrole ring plays a critical role in determining the outcome of synthetic transformations. The development of stereoselective methods for the synthesis of dihydropyrroles is an active area of research, with many strategies relying on the influence of existing stereocenters to control the formation of new ones. acs.orgresearchgate.netchemrxiv.org
Diastereoselective synthesis of substituted dihydropyrroles can be achieved from achiral starting materials by employing chiral catalysts or auxiliaries. chemrxiv.org For instance, highly substituted Δ1-pyrrolines can be synthesized with high exo-selectivity through silver(I)-catalyzed cycloaddition reactions. nih.gov Enantioselective Michael reactions of chiral enaminoesters have been used to produce trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates with good to excellent diastereoselectivity. nih.gov
The stereochemical outcome of reactions can be highly dependent on the nature of the substituents. In the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines, a related heterocyclic system, the stereochemical outcome of the key cyclization step was found to be influenced more by allylic 1,3-strain than by neighboring group participation. researchgate.net Similarly, in acetal (B89532) substitution reactions, the participation of a C-2 acyloxy group in controlling the stereochemical outcome is dependent on the nature of the nucleophile and the acyl group itself. nih.gov
Rhodium-catalyzed hydroacylation reactions have been employed for the direct synthesis of highly substituted dihydropyrroles, where the use of specific ligands can control the regioselectivity of the initial addition, which in turn dictates the structure of the cyclized product. nih.govnih.gov
Emerging Research Directions and Future Prospects in 2,3 Dihydropyrrole Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms represents a significant leap forward in the production of 2,3-dihydropyrrole derivatives. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis and optimization.
Continuous flow synthesis has been successfully applied to classic pyrrole (B145914) syntheses like the Hantzsch and Paal-Knorr reactions, demonstrating the potential for these methods to be adapted for dihydropyrrole synthesis. tue.nl For instance, the Hantzsch pyrrole synthesis has been performed under continuous flow conditions to produce pyrrole-3-carboxylic acids in good yields with reaction times as short as 8 minutes. tue.nlsyrris.com The ability to rapidly screen and optimize reaction conditions in flow reactors is a key advantage. One study demonstrated the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from commercially available starting materials, highlighting the efficiency of this approach. syrris.comnih.gov The synthesis of a key intermediate for the anti-cancer drug Sunitinib, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, has also been successfully translated to a continuous flow process, showcasing significant improvements in yield and reaction time compared to batch synthesis. core.ac.uk
Automated synthesis platforms are also being developed to accelerate the discovery of new functional molecules. These systems can perform iterative C-C bond-forming steps, moving the field of small molecule synthesis closer to the efficiency of automated peptide and oligonucleotide synthesis. While direct examples for Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate are still emerging, the developed protocols for other heterocyclic systems pave the way for its future automated synthesis.
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Reaction Time | Several hours | Minutes | core.ac.uk |
| Yield | Moderate | Excellent | core.ac.uk |
| Selectivity | Variable | High | core.ac.uk |
| Scalability | Limited | High | syrris.comnih.gov |
Photoredox and Electro-Organic Chemistry Applications for Novel Transformations
Photoredox and electro-organic chemistry are emerging as powerful tools for accessing novel chemical transformations of 2,3-dihydropyrroles under mild conditions. These methods utilize light or electricity to generate reactive intermediates, enabling reactions that are often difficult to achieve with traditional thermal methods.
Visible-light photoredox catalysis has been employed for the synthesis of fluorinated aromatic compounds and has shown great potential for the functionalization of various organic molecules. mdpi.com This approach has been used in the synthesis of natural products and related complex molecules through reactions like reductive couplings and photocycloadditions. rsc.org Recent research has demonstrated the light-driven, enantioselective synthesis of substituted 1-pyrroline (B1209420) derivatives through a radical/polar cascade reaction. nih.gov This method utilizes a chiral-at-rhodium catalyst to control stereoselectivity, producing water as the only byproduct. nih.govresearchgate.net The use of electron-primed photoredox catalysis, where a catalyst is first reduced to a more potent reductant, has also been explored for challenging reductions. youtube.com
Electro-organic synthesis offers a sustainable and scalable alternative to chemical oxidants and reductants. It has been successfully applied to the synthesis of pyrrolidinone derivatives from aniline, aldehydes, and diethyl acetylenedicarboxylate (B1228247) under ultrasound irradiation in a green solvent. rsc.org The selective electrochemical oxidation of N-protected tryptophans has been shown to produce hexahydropyrroloindoline-containing synthons, demonstrating the potential for selective functionalization of pyrrole-related structures. nih.gov
| Reaction Type | Key Features | Product Class | Reference |
| Light-Driven Radical/Polar Cascade | Enantioselective, atom-economical | Chiral 1-pyrrolines | nih.gov |
| Ultrasound-Promoted Electro-organic Synthesis | Green solvent, catalyst-free | Substituted 3-pyrrolin-2-ones | rsc.org |
| Visible-Light Photoredox Catalysis | Mild conditions, high functional group tolerance | Fluorinated aromatic compounds | mdpi.com |
| Electron-Primed Photoredox Catalysis | Potent reductant generation | Reduced aromatic compounds | youtube.com |
Exploration in Sustainable Chemical Manufacturing and Biocatalysis
The principles of green chemistry are increasingly being integrated into the synthesis of 2,3-dihydropyrroles, with a focus on developing more sustainable and environmentally friendly processes. This includes the use of renewable starting materials, green solvents, and catalytic methods that minimize waste.
One approach involves the use of citric acid as a green additive in the ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones in ethanol (B145695). rsc.org This method offers a clean reaction profile, easy work-up, and short reaction times. Another sustainable approach is the synthesis of diversely functionalized pyrrole derivatives using silica (B1680970) sulfuric acid as a heterogeneous acid catalyst. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a particularly promising avenue for the sustainable synthesis of 2,3-dihydropyrroles. nih.govdtu.dk While the direct biocatalytic synthesis of this compound is not yet established, related research provides a strong foundation. For example, polypyrrole has been synthesized in high yield using a biocatalytic method with horseradish peroxidase in an aqueous medium. nih.gov The use of self-assembled polymeric nano- and microreactors for biocatalytic synthesis is also being explored to improve enzyme stability and reusability. nih.gov
Unexplored Reactivity Patterns and Undiscovered Synthetic Transformations
The exploration of unexplored reactivity patterns of 2,3-dihydropyrroles is a key area of research for the discovery of novel synthetic transformations. The unique electronic and steric properties of these heterocycles, particularly when substituted with an N-alkoxycarbonyl group like in this compound, offer opportunities for new reaction development.
Recent studies have focused on the divergent synthesis of pyrrolizine derivatives through C-H bond functionalization of N-alkoxycarbamoyl pyrroles. rsc.org This cascade process involves a directing group that is both transferable and transformable, opening up new possibilities for creating structurally diverse and biologically interesting molecules. The development of a Pd(0)-catalyzed three-component hydroamidation/Heck/Tsuji–Trost reaction to afford fluorinated 3-pyrroline (B95000) aminal derivatives from β-CF3-1,3-enynamides is another example of novel reactivity. acs.org
The synthesis of polysubstituted 1-pyrrolines through a Cu-catalyzed reaction of β,γ-unsaturated oxime esters with terminal alkynes has also been reported. researchgate.net This reaction proceeds via a highly stereoselective Alder-ene reaction to generate a 2-azadiene motif. Furthermore, the reaction of 4-aroyl-5-aryl-2,3-furandiones with N,N-disubstituted ureas leads to the formation of 1H-pyrrole-2,3-diones, which can be further reacted with 1,2-phenylenediamines to produce 2(1H)-quinoxalinone derivatives. acgpubs.org
Potential in Advanced Materials Science (Excluding Biological Applications)
While the biological applications of pyrrole and its derivatives are well-documented, their potential in advanced materials science is a growing area of interest. The unique electronic and structural properties of the 2,3-dihydropyrrole core, as found in this compound, make it a promising building block for the development of novel functional materials.
Polypyrrole derivatives are of particular interest due to their conductivity, environmental stability, and ease of synthesis. mdpi.com The properties of these polymers can be tuned by introducing substituents at the N-position or on the pyrrole ring, which can improve solubility and introduce new functionalities. For example, N-substituted pyrroles have been used to create soluble and fusible polymers through chemical and electrochemical polymerization. mdpi.com The development of single-chain polymer nanoparticles (SCPNs) that can fold into defined 3D structures in water is another exciting area of research. tue.nl These protein-inspired materials could have applications in catalysis and targeted delivery systems.
Q & A
Q. What are the common synthetic routes for Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate and its derivatives?
Methodological Answer: The synthesis of this compound derivatives often involves the Heck–Matsuda arylation reaction as a critical step. For example, the title compound (4-nitrophenyl)mthis compound was synthesized via a palladium-catalyzed coupling reaction. A typical protocol includes:
Reagent preparation : Starting from 2-hydroxypyrrolidine-1-carboxylate derivatives.
Reaction conditions : Toluene solvent at 273 K under inert atmosphere.
Protecting group influence : The nitrogen-protecting group (e.g., ester) impacts reaction kinetics but not yield .
Crystallization : Slow evaporation of ethyl acetate/hexane solutions yields single crystals for structural analysis .
Q. Which spectroscopic and crystallographic methods characterize this compound?
Methodological Answer: Key techniques include:
-
X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, monoclinic crystals (space group P2₁/n) with unit cell parameters:
Parameter Value a 9.0385(3) Å b 12.2518(4) Å β 96.102(1)° V 1161.14(6) ų Data collected using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) . -
Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H⋯O, π–π stacking) using software like CrystalExplorer .
-
NMR and ESI-MS : Confirm molecular identity and purity .
Q. How is X-ray crystallography applied to determine molecular structures of dihydropyrrole derivatives?
Methodological Answer:
Data collection : High-resolution diffraction data (θ range: 2.6–26.5°) with multi-scan absorption correction (SADABS).
Structure solution : Direct methods using SIR2014 or SHELXD.
Refinement : Least-squares refinement with SHELXL2014, constrained H-atom positions, and anisotropic displacement parameters for non-H atoms.
Validation : Check for data consistency (e.g., R₁ = 0.041, wR₂ = 0.117) and residual electron density (< 0.18 e Å⁻³) .
Advanced Research Questions
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in dihydropyrrole derivatives?
Methodological Answer: Hirshfeld surfaces quantify intermolecular contacts via:
Surface generation : Using CrystalExplorer with a standard resolution (e.g., 0.5 Å grid).
Fingerprint plots : Deconvolute contributions from H–H (39.0%), O–H/H–O (33.8%), and C–H/H–C (14.0%) interactions (Table 3, ).
π–π stacking analysis : Measure inter-centroid distances (e.g., 3.7414(10) Å between pyrrole and nitrobenzene rings) .
Electrostatic potential mapping : Visualize regions prone to hydrogen bonding (e.g., nitro-O⋯O interactions) .
Q. What methodological considerations are critical for SHELXL refinement of pyrrole derivatives?
Methodological Answer: Key steps include:
Parameter constraints : Isotropic refinement for H-atoms; anisotropic for heavy atoms.
Displacement parameters : Use the SIMU and DELU commands to handle thermal motion.
Twinned data refinement : Employ TWIN and BASF instructions for high-symmetry pseudomerohedral twins.
Validation tools : Check R₁, wR₂, and goodness-of-fit (S = 1.09) .
Note: SHELXL’s robustness stems from its adaptability to modern data despite originating in the 1970s .
Q. How do supramolecular interactions influence crystal packing in dihydropyrrole analogs?
Methodological Answer: Crystal packing is governed by:
Hydrogen bonds : Nitrobenzene-C–H⋯O(carbonyl) and pyrrole-C–H⋯O(nitro) interactions (Table 1, ).
π–π stacking : Between the dihydropyrrole ring and nitrobenzene substituents (inter-centroid distance: 3.7414(10) Å) .
Layer formation : Supramolecular layers parallel to (105) planes, connected into 3D architectures via stacking and nitro-O⋯O contacts .
Q. What strategies resolve contradictions between computational and experimental crystallographic data?
Methodological Answer:
Data cross-validation : Compare experimental bond lengths/angles with DFT-optimized geometries.
Software benchmarking : Test multiple programs (e.g., SHELXL vs. OLEX2) for refinement consistency.
Discrepancy analysis : Investigate outliers (e.g., dihedral angles > 5° deviation) using residual density maps.
Thermal motion modeling : Apply rigid-body or TLS refinement for disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
